Molecular Identity Verification: Monoisotopic Mass and Formula Differentiation from Non-Methoxylated and Regioisomeric Analogs
The target compound is unambiguously distinguishable from its closest analogs by monoisotopic mass and molecular formula. The 6-methoxy substituent adds 30 Da relative to 2,3-dimethyl-7-nitro-1H-indole (no methoxy), and the specific regioisomer is distinguishable from 5-methoxy-2,3-dimethyl-7-nitro-1H-indole only by fragmentation pattern or retention time, though both share the identical formula C₁₁H₁₂N₂O₃. GC-MS data in the Wiley Registry and KnowItAll libraries provide the reference EI mass spectrum for definitive identity confirmation [1].
| Evidence Dimension | Monoisotopic exact mass (Da) |
|---|---|
| Target Compound Data | 220.0848 (C₁₁H₁₂N₂O₃) [1] |
| Comparator Or Baseline | 2,3-Dimethyl-7-nitro-1H-indole (C₁₀H₁₀N₂O₂): 190.0742 |
| Quantified Difference | Δ m/z = +30.0106 (consistent with OCH₃ substitution) |
| Conditions | GC-MS EI ionization; Wiley Registry and KnowItAll spectral libraries |
Why This Matters
For procurement, the distinct mass and formula enable unambiguous identity verification via LC-MS or GC-MS, preventing receipt of the wrong regioisomer or des-methoxy analog.
- [1] Wiley Registry of Mass Spectral Data 2023 / KnowItAll GC-MS Library. SpectraBase Compound ID: BUsUY05wh3d. 6-Methoxy-2,3-dimethyl-7-nitro-1H-indole. View Source
